3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzaldehyde moiety at the 3-position.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of functional materials and catalysts.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with aldehydes or ketones to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid.
Reduction: 3-(1-Methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 3-(1-Methyl-1H-imidazol-4-yl)benzaldehyde
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the specific positioning of the imidazole and benzaldehyde groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-6-5-12-11(13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUIECDGLGQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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